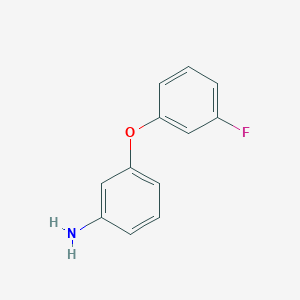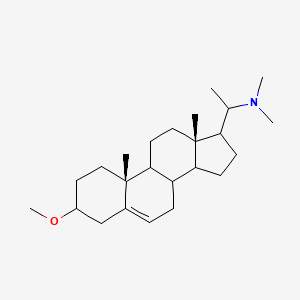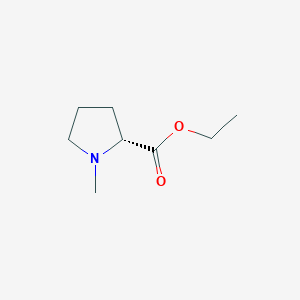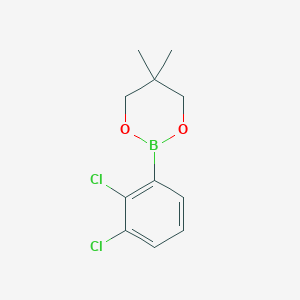![molecular formula C12H16N4 B12436632 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine is a compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, which is further connected to a piperidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring . The reaction conditions often include the use of polar solvents and moderate temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs with antifungal, neuroprotective, and antibacterial activities.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s triazolopyridine ring is crucial for its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the fused ring system.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a triazole ring but are fused with a pyrimidine ring.
Uniqueness
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine is unique due to its specific combination of a triazole ring fused to a pyridine ring and connected to a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H16N4/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10/h1-2,5,7,10,13H,3-4,6,8-9H2 |
Clave InChI |
SFVJAVLMNPHPFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=NN=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)

![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)

![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)




![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)


